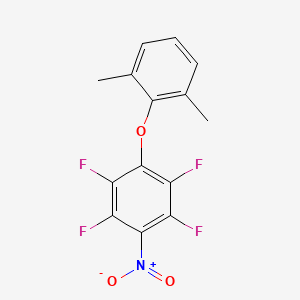
1-(2,6-dimethylphenoxy)-2,3,5,6-tetrafluoro-4-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-dimethylphenoxy)-2,3,5,6-tetrafluoro-4-nitrobenzene is an organic compound that features a complex aromatic structure. This compound is characterized by the presence of a phenoxy group substituted with dimethyl groups at the 2 and 6 positions, and a tetrafluoro-nitrobenzene moiety. The combination of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-dimethylphenoxy)-2,3,5,6-tetrafluoro-4-nitrobenzene typically involves a multi-step process. One common method includes the following steps:
Preparation of 2,6-dimethylphenol: This can be synthesized via the gas-phase catalytic reaction of phenol and methanol, followed by purification through rectification to achieve high purity.
Formation of the phenoxy intermediate: 2,6-dimethylphenol is reacted with a suitable halogenated benzene derivative under basic conditions to form the phenoxy intermediate.
Introduction of the nitro group: The phenoxy intermediate is then nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation, crystallization, and chromatography to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
1-(2,6-dimethylphenoxy)-2,3,5,6-tetrafluoro-4-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic substitution: The presence of electron-withdrawing fluorine and nitro groups makes the compound susceptible to nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Major Products Formed
Nucleophilic substitution: Substituted phenoxy derivatives.
Reduction: Amino derivatives.
Oxidation: Carboxylic acids or aldehydes.
科学的研究の応用
1-(2,6-dimethylphenoxy)-2,3,5,6-tetrafluoro-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
作用機序
The mechanism of action of 1-(2,6-dimethylphenoxy)-2,3,5,6-tetrafluoro-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s electronic properties, enhancing its reactivity. The phenoxy group provides a site for further chemical modifications, allowing the compound to interact with various biological targets and pathways .
類似化合物との比較
Similar Compounds
1-(2,6-dimethylphenoxy)-2-aminopropane: Known for its use as an antiarrhythmic agent.
2,6-dimethylphenoxyacetic acid: Used in the synthesis of herbicides and pharmaceuticals.
Poly(2,6-dimethyl-1,4-phenylene oxide): Utilized in the production of ion exchange membranes and advanced materials.
Uniqueness
1-(2,6-dimethylphenoxy)-2,3,5,6-tetrafluoro-4-nitrobenzene is unique due to the combination of its functional groups, which impart distinct chemical and physical properties. The presence of multiple fluorine atoms and a nitro group enhances its reactivity and potential for diverse applications in scientific research and industry.
特性
IUPAC Name |
1-(2,6-dimethylphenoxy)-2,3,5,6-tetrafluoro-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4NO3/c1-6-4-3-5-7(2)13(6)22-14-10(17)8(15)12(19(20)21)9(16)11(14)18/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRSEEUNEORWOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC2=C(C(=C(C(=C2F)F)[N+](=O)[O-])F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














